molecular formula C9H9NO2S B008350 3,5-Dimethoxyphenyl isothiocyanate CAS No. 104968-58-3

3,5-Dimethoxyphenyl isothiocyanate

Cat. No. B008350
M. Wt: 195.24 g/mol
InChI Key: FKUHOOASBHTEQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally related to "3,5-Dimethoxyphenyl isothiocyanate" typically involves multi-step chemical reactions. For instance, the synthesis of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives from 3,4-dimethoxyacetophenone illustrates a complex synthesis pathway that could be analogous to methods used for producing "3,5-Dimethoxyphenyl isothiocyanate" derivatives (Liu, Li, & Li, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to "3,5-Dimethoxyphenyl isothiocyanate" has been explored through X-ray crystallography and other structural determination methods. For example, the study of the E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile offers insights into the crystalline structures that might be expected for "3,5-Dimethoxyphenyl isothiocyanate" (Shinkre et al., 2008).

Chemical Reactions and Properties

The reactivity and chemical properties of "3,5-Dimethoxyphenyl isothiocyanate" can be inferred from studies on similar compounds. Research on reactions between benzoyl isothiocyanate and 2,6-dimethylphenyl isocyanide, leading to the formation of a sterically congested ten-membered ring containing the S–S–S moiety, highlights the potential chemical behavior and reactions involving isothiocyanate groups (Yavari & Djahaniani, 2010).

Scientific Research Applications

  • Tubulin Polymerization Inhibitors and Cell Growth Inhibition : Arylthioindoles with 3,4,5-trimethoxy substituents, akin to 3,5-Dimethoxyphenyl isothiocyanate, have been shown to be potent inhibitors of tubulin polymerization. They also exhibit strong inhibition of MCF-7 cell growth, comparable to colchicine and combretastatin A-4 (De Martino et al., 2006).

  • Anti-inflammatory Drug Development : The synthesis and biological evaluation of 3,5-Dimethoxyhomophthalic acid and related compounds indicate potential applications in the development of new anti-inflammatory drugs (Ghulam et al., 2007).

  • Environmental Impact Assessment : The degradation of 3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione in aqueous aerobic media, which produces various metabolites, can be used for environmental impact assessment, showing the environmental relevance of similar compounds (Subramanian et al., 1996).

  • Synthesis of Organic Compounds : The synthesis of 5-n-alkylresorcinol dimethyl ethers and related compounds using substituted thiophenes, including structures akin to 3,5-Dimethoxyphenyl isothiocyanate, demonstrates its potential application in the synthesis of various organic compounds (Buddhasukh et al., 1971).

  • Antimicrobial and Anti-inflammatory Properties : Novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives exhibit promising anti-inflammatory and antimicrobial properties against selected pathogenic bacteria and fungi (Keche et al., 2012).

  • Synthesis of Novel Compounds for Fungicidal and Insecticidal Activities : Novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives show promising fungicidal and insecticidal activities, indicating the potential of similar compounds in agricultural applications (Liu et al., 2004).

  • Chemical Synthesis and Reactivity : The chemical synthesis and reactivity of N-isocyanates and their sulfur analogues, like N-isothiocyanates, have revolutionized synthetic chemistry. They enable rapid synthesis of N-N-C=O-containing heterocycles for agrochemicals and pharmaceuticals, highlighting the chemical significance of compounds like 3,5-Dimethoxyphenyl isothiocyanate (Vincent-Rocan & Beauchemin, 2016).

Safety And Hazards

3,5-Dimethoxyphenyl isothiocyanate is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Hazard Statements H302 - H317 . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

1-isothiocyanato-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-11-8-3-7(10-6-13)4-9(5-8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUHOOASBHTEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N=C=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146895
Record name 3,5-Dimethoxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxyphenyl isothiocyanate

CAS RN

104968-58-3
Record name 3,5-Dimethoxyphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104968583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethoxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethoxyphenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TM Tagmose, F Zaragoza, HCM Boonen… - Bioorganic & medicinal …, 2003 - Elsevier
Pinacidil analogues, for example, N-cyano-N′-(3,5-dichlorophenyl)-N″-(3-methylbutyl)guanidine, 1, have previously been described as potassium channel openers on beta cells and …
Number of citations: 11 www.sciencedirect.com
JU Pothupitiya, RS Hewawasam… - Macromolecules, 2018 - ACS Publications
Hammett-style free energy studies of (thio)urea/MTBD mediated ring-opening polymerization (ROP) of δ-valerolactone reveal the complicated interplay of reagents that give rise to …
Number of citations: 46 pubs.acs.org
R Hewawasam - 2020 - search.proquest.com
Organocatalysis for Ring-Opening Polymerization (ROP) has come a long way in recent developments to afford precisely tailored and highly adorned biodegradable polyesters. A …
Number of citations: 3 search.proquest.com
ZQ Li, YY Zhang, YJ Zheng, B Li… - The Journal of Organic …, 2022 - ACS Publications
The bifunctional thiourea catalyst system with both electrophilic and nucleophilic centers has been certified to be effective for fixing CO 2 under mild reaction conditions; however, many …
Number of citations: 10 pubs.acs.org

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